Cas no 103203-79-8 (5-(furan-2-yl)-4-methylpenta-2,4-dienal)

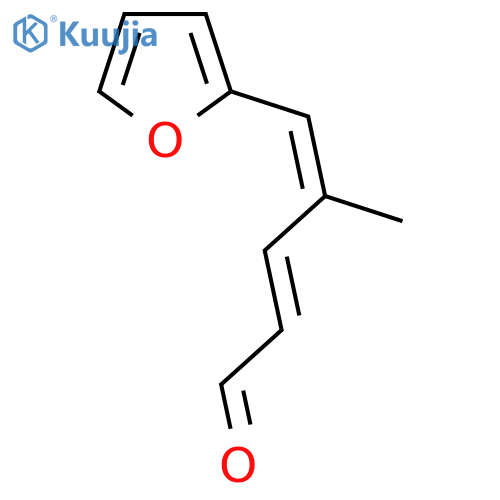

103203-79-8 structure

商品名:5-(furan-2-yl)-4-methylpenta-2,4-dienal

5-(furan-2-yl)-4-methylpenta-2,4-dienal 化学的及び物理的性質

名前と識別子

-

- 5-(furan-2-yl)-4-methylpenta-2,4-dienal

- EN300-1867273

- 103203-79-8

-

- インチ: 1S/C10H10O2/c1-9(4-2-6-11)8-10-5-3-7-12-10/h2-8H,1H3/b4-2+,9-8-

- InChIKey: CACWWFDOCRXVQR-DVATZKRTSA-N

- ほほえんだ: O1C=CC=C1/C=C(\C=C\C=O)/C

計算された属性

- せいみつぶんしりょう: 162.068079557g/mol

- どういたいしつりょう: 162.068079557g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 204

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 2

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 30.2Ų

5-(furan-2-yl)-4-methylpenta-2,4-dienal 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1867273-5.0g |

5-(furan-2-yl)-4-methylpenta-2,4-dienal |

103203-79-8 | 5g |

$2692.0 | 2023-06-02 | ||

| Enamine | EN300-1867273-10.0g |

5-(furan-2-yl)-4-methylpenta-2,4-dienal |

103203-79-8 | 10g |

$3992.0 | 2023-06-02 | ||

| Enamine | EN300-1867273-0.1g |

5-(furan-2-yl)-4-methylpenta-2,4-dienal |

103203-79-8 | 0.1g |

$817.0 | 2023-09-18 | ||

| Enamine | EN300-1867273-1.0g |

5-(furan-2-yl)-4-methylpenta-2,4-dienal |

103203-79-8 | 1g |

$928.0 | 2023-06-02 | ||

| Enamine | EN300-1867273-0.05g |

5-(furan-2-yl)-4-methylpenta-2,4-dienal |

103203-79-8 | 0.05g |

$780.0 | 2023-09-18 | ||

| Enamine | EN300-1867273-0.25g |

5-(furan-2-yl)-4-methylpenta-2,4-dienal |

103203-79-8 | 0.25g |

$855.0 | 2023-09-18 | ||

| Enamine | EN300-1867273-0.5g |

5-(furan-2-yl)-4-methylpenta-2,4-dienal |

103203-79-8 | 0.5g |

$891.0 | 2023-09-18 | ||

| Enamine | EN300-1867273-2.5g |

5-(furan-2-yl)-4-methylpenta-2,4-dienal |

103203-79-8 | 2.5g |

$1819.0 | 2023-09-18 | ||

| Enamine | EN300-1867273-1g |

5-(furan-2-yl)-4-methylpenta-2,4-dienal |

103203-79-8 | 1g |

$928.0 | 2023-09-18 | ||

| Enamine | EN300-1867273-10g |

5-(furan-2-yl)-4-methylpenta-2,4-dienal |

103203-79-8 | 10g |

$3992.0 | 2023-09-18 |

5-(furan-2-yl)-4-methylpenta-2,4-dienal 関連文献

-

Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

-

Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878

-

Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958

103203-79-8 (5-(furan-2-yl)-4-methylpenta-2,4-dienal) 関連製品

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)

- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)

- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)

- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)

- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬